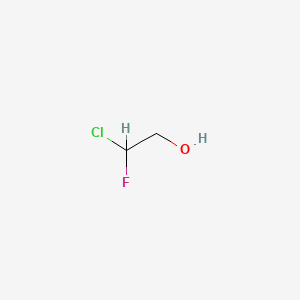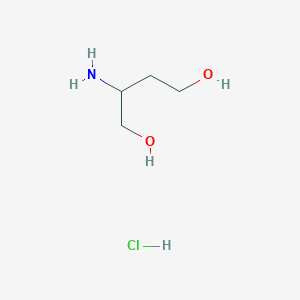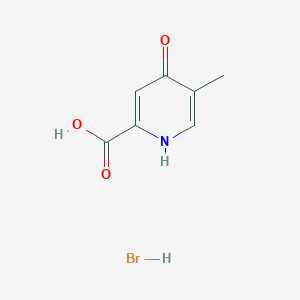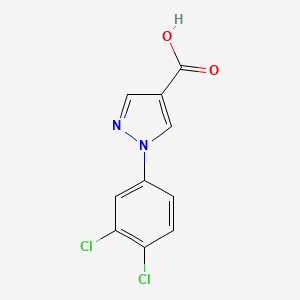
2-Chloro-2-fluoroethanol
Overview
Description
Scientific Research Applications
Radiation-Induced Transformations in Aqueous Solutions
Brinkevich et al. (2020) explored radiation-induced transformations of 2-fluoroethanol in dilute aqueous solutions. This study is significant for understanding the autoradiolytic dehalogenation of radiopharmaceutical drugs like 2-[18F]fluorodeoxyglucose ([18F]FDG). It developed a method for determining fluoride anion in the presence of organofluorine compounds, contributing to the field of radiopharmacy and nuclear medicine (Brinkevich, Tuhai, Sladkova, & Shadyro, 2020).
Surface Properties in Aqueous Solutions
Paluch and Kot (1993) conducted a study on the surface properties of aqueous mixtures containing 2-halogenoethanols, including 2-fluoroethanol. This research provides insights into the synergetic effects on surface tension and potential, which are important for understanding the physicochemical behavior of such mixtures in various industrial and biochemical applications (Paluch & Kot, 1993).
Hydrogen Bond Topologies and Conformational Analysis
Scharge et al. (2006) focused on the hydrogen bond topologies in 2-fluoroethanol dimers. The study revealed different configurations and interactions involving fluorine atoms, which have implications for understanding molecular interactions and the design of fluoroorganic compounds (Scharge, Emmeluth, Häber, & Suhm, 2006).
High-Resolution Infrared Spectroscopy
Brummel, Mork, and Philips (1991) employed high-resolution infrared spectroscopy to study 2-fluoroethanol. Their work sheds light on vibrational mode-coupling and photochemical dynamics, relevant for chemical analysis and spectroscopy applications (Brummel, Mork, & Philips, 1991).
Infrared Laser Photoisomerization
Hoffman and Shirk (1983) investigated the infrared laser photoisomerization of 2-fluoroethanol in argon. Their findings on the formation of different isomers depending on the vibrational mode excited are significant for photochemical research and the understanding of molecular isomerization processes (Hoffman & Shirk, 1983).
Properties
IUPAC Name |
2-chloro-2-fluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO/c3-2(4)1-5/h2,5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRACLFFCXOEWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594344 | |
| Record name | 2-Chloro-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13891-54-8 | |
| Record name | 2-Chloro-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B3378218.png)
